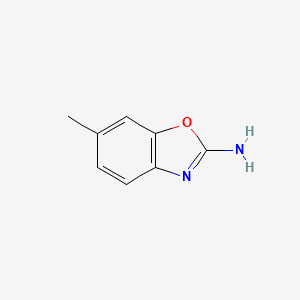

6-Methyl-1,3-benzoxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZUIPJBTXPNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663634 | |

| Record name | 6-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188063-14-1 | |

| Record name | 6-Methyl-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzoxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-1,3-benzoxazol-2-amine: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,3-benzoxazol-2-amine is a heterocyclic organic compound that belongs to the esteemed benzoxazole family. This class of molecules, characterized by a fused benzene and oxazole ring system, is a cornerstone in medicinal chemistry and materials science.[1] The benzoxazole scaffold is isosteric to native purine bases, allowing for potential interactions with various biomolecules.[2] As a result, benzoxazole derivatives are investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, offering a critical resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its application in research and development. These characteristics are fundamental for its identification, purification, and quality control.

Core Physicochemical Data

While a specific melting point for this compound is not widely reported in the literature, its parent compound, benzoxazole, has a melting point of 27-30 °C and a boiling point of 182 °C.[5][6] The solubility of benzoxazole in water is low.[5] It is anticipated that this compound would be soluble in a range of organic solvents, a common characteristic of benzoxazole derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| CAS Number | 188063-14-1 | [7] |

| Appearance | Brown solid | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic protons typically appear in the range of δ 6.90-7.14 ppm. The amine protons (NH₂) present as a singlet at approximately δ 7.29 ppm. The methyl group protons (CH₃) resonate as a singlet around δ 2.32 ppm.[5]

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum provides insight into the carbon framework of the molecule. Key chemical shifts are observed at approximately δ 162.30 (C=N), δ 148.06, δ 140.89, δ 129.38 (aromatic carbons), and δ 20.97 (methyl carbon).[5]

High-Resolution Mass Spectrometry (HRMS): The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 149.0709, with an experimental value found to be 149.0710.[5] This data confirms the molecular formula of the compound.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with various methodologies developed to access this important scaffold.

Synthetic Protocol: Cyclization of 2-Aminophenol with a Cyanating Agent

A common and effective method for the synthesis of this compound involves the cyclization of the corresponding 2-aminophenol derivative. One such protocol utilizes a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O).[5]

Experimental Protocol:

-

To a solution of 4-methyl-2-aminophenol (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add NCTS (1.5 equivalents).

-

Add BF₃·Et₂O (2.0 equivalents) to the reaction mixture.

-

Reflux the mixture for 25-30 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.[5]

Causality Behind Experimental Choices: The use of NCTS as a cyanating agent is a safer alternative to the highly toxic cyanogen bromide (BrCN) often employed in older protocols.[5] The Lewis acid, BF₃·Et₂O, activates the cyano group of NCTS, facilitating the nucleophilic attack by the amino group of the 2-aminophenol. The subsequent intramolecular cyclization is driven by the attack of the hydroxyl group onto the newly formed electrophilic carbon, leading to the stable benzoxazole ring system.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups: the benzoxazole ring system and the 2-amino group.

-

The Benzoxazole Ring: The aromatic nature of the benzoxazole ring makes it relatively stable.[6] However, it can undergo electrophilic substitution reactions, with the position of substitution influenced by the existing methyl and amino groups.[1]

-

The 2-Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. This functional handle is key to its utility as a building block for more complex molecules in drug discovery.

Biological Activity and Therapeutic Potential

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with a broad spectrum of reported biological activities.[4][8]

General Pharmacological Profile of 2-Aminobenzoxazoles

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of 2-aminobenzoxazole derivatives.[3][9] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

-

Anticancer Activity: The benzoxazole core is a feature of several compounds with demonstrated cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms include the induction of apoptosis and inhibition of key signaling pathways.

-

Enzyme Inhibition: 2-Aminobenzoxazoles have been identified as inhibitors of various enzymes, including proteases and kinases, making them attractive candidates for the development of targeted therapies.[5]

While specific biological studies on this compound are limited in the public domain, the presence of the methyl group at the 6-position can influence its lipophilicity, metabolic stability, and binding affinity to biological targets, potentially modulating its pharmacological profile compared to the parent 2-aminobenzoxazole.

Logical Relationship of Benzoxazole Core to Biological Activity

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

- 6. eMolecules this compound | 188063-14-1 | | 250mg, Quantity: | Fisher Scientific [fishersci.com]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. N-Methyl-1,3-benzoxazol-2-amine | High-Purity Reagent [benchchem.com]

- 9. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,3-benzoxazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-1,3-benzoxazol-2-amine (CAS No: 188063-14-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes experimental data with established analytical methodologies. It delves into the structural and spectroscopic characterization, core physicochemical parameters (melting point, solubility, pKa, logP), and their implications for potential therapeutic applications. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these properties, grounding theoretical knowledge in practical, verifiable procedures.

Introduction and Molecular Overview

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] The benzoxazole core, consisting of a benzene ring fused to an oxazole ring, is a structural motif found in numerous natural products and pharmacologically active agents.[2][3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

The subject of this guide, this compound, is distinguished by an amino group at the 2-position and a methyl group at the 6-position. These substitutions are critical as they modulate the molecule's electronic properties, steric profile, and capacity for hydrogen bonding, thereby influencing its interaction with biological targets and its overall physicochemical behavior. Understanding these properties is a foundational step in the rational design of new therapeutic agents and materials.

Basic Compound Identifiers

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 188063-14-1 | |

| Molecular Formula | C₈H₈N₂O | [7] |

| Molecular Weight | 148.16 g/mol | [7] |

| Appearance | Brown solid | [7] |

Spectroscopic and Structural Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following data represent the expected spectral signature of the molecule, derived from experimental findings.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

δ 7.29 (s, 2H): This singlet corresponds to the two protons of the primary amine (-NH₂). The broadness and chemical shift can vary with concentration and solvent.

-

δ 7.14 (s, 1H): This signal arises from the aromatic proton at position 5 of the benzoxazole ring.

-

δ 7.06 (d, J = 7.9 Hz, 1H): A doublet representing the aromatic proton at position 4.

-

δ 6.90 (d, J = 7.6 Hz, 1H): A doublet corresponding to the aromatic proton at position 7.

-

δ 2.32 (s, 3H): A sharp singlet characteristic of the methyl (-CH₃) group protons at position 6.[7]

-

-

¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum reveals the unique carbon environments.

-

δ 162.30: The characteristic signal for the C2 carbon, which is bonded to the amino group and two heteroatoms (O and N).

-

δ 148.06, 140.89, 129.38: Signals corresponding to the quaternary carbons of the fused ring system.

-

δ 124.09, 114.69, 108.9: Resonances for the aromatic carbons bearing protons.

-

δ 20.97: The signal for the methyl group carbon.[7]

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

HRMS (ESI): The calculated mass for the protonated molecule [M+H]⁺ is 149.0709. The experimentally found value is typically very close, such as 149.0710, confirming the molecular formula C₈H₈N₂O.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

-

3300-3500 cm⁻¹: A strong, broad absorption band corresponding to the N-H stretching vibrations of the primary amine group.

-

~1630 cm⁻¹: A sharp band indicating the C=N stretching vibration within the oxazole ring.

-

~1500-1600 cm⁻¹: Multiple sharp peaks from C=C stretching in the aromatic benzene ring.

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the methyl group.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, we present the available information alongside computationally predicted values to guide research.

Summary of Physicochemical Data

| Property | Value / Expected Range | Method | Status |

| Melting Point | Not available. Expected for a crystalline solid. | Capillary Method | Experimental determination required. |

| Aqueous Solubility | Poorly soluble (predicted). | Shake-Flask | Experimental determination required. |

| pKa | 5.5 ± 0.5 (predicted, basic) | Potentiometric Titration | Predicted. |

| logP | 1.9 ± 0.3 (predicted) | Shake-Flask / HPLC | Predicted. |

Note: Predicted values are derived from computational algorithms and serve as estimates. Experimental verification is essential.

Analysis of Physicochemical Properties

-

Melting Point (MP): As a crystalline brown solid, the compound is expected to have a defined melting point.[7] A sharp melting range is a key indicator of purity. Impurities typically depress and broaden the melting range.

-

Solubility: The molecule possesses a large, hydrophobic benzoxazole core and a non-polar methyl group. While the primary amine group offers some capacity for hydrogen bonding with water, overall aqueous solubility is predicted to be low. Solubility is a critical factor for drug delivery and bioavailability.

-

Dissociation Constant (pKa): The primary amine group at the C2 position is basic and can be protonated. The predicted pKa of ~5.5 suggests it is a weak base. This is a crucial parameter as the ionization state of a molecule at physiological pH (7.4) affects its solubility, membrane permeability, and binding to target receptors.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). A predicted logP of ~1.9 indicates that the compound has a preference for the lipid phase over the aqueous phase, suggesting it may readily cross biological membranes.

Experimental Protocols for Physicochemical Determination

To ensure scientific integrity, all described protocols are designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol: Melting Point Determination (Capillary Method)

Rationale: This method determines the temperature range over which a solid transitions to a liquid. The sharpness of this range is a reliable indicator of purity.[8] Slow, controlled heating is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[4]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) by tapping the open end into the powder and then tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Conduct a rapid initial heating (~10-15 °C/minute) to find an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts into a clear liquid.

-

-

Reporting: Report the result as a range (T₁ - T₂). Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. Using a buffer (e.g., PBS at pH 7.4) is crucial for ionizable compounds, as it mimics physiological conditions and prevents pH shifts that would alter solubility.

Methodology:

-

Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of this compound to a known volume of the buffer in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. For very fine suspensions, centrifugation or filtration with a syringe filter (ensure the filter material does not bind the compound) is necessary.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol). Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

-

Calculation: Report the solubility in units such as mg/mL or µM.

Protocol: pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration measures the change in pH of a solution as a titrant (a strong acid or base) is added. For a basic compound like this compound, titration with a strong acid will generate a curve where the inflection point corresponds to the equivalence point. The pKa can be determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the amine are equal.[6]

Methodology:

-

Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point (the point of steepest slope on the curve).

-

Determine the volume of HCl required to reach the half-equivalence point (half the volume at the equivalence point).

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

-

Validation: Perform at least three replicate titrations to ensure the result is reproducible.

Protocol: logP Determination (Shake-Flask Method)

Rationale: This direct method physically partitions the compound between two immiscible liquids, n-octanol and water, which serve as mimetics for biological lipids and aqueous physiological fluids, respectively. Measuring the concentration in each phase after equilibrium provides the most direct and reliable measure of the partition coefficient.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with an equal volume of pre-saturated water (or pH 7.4 buffer for a logD measurement).

-

Equilibration: Seal the vial and shake or rotate it for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Sampling and Quantification: Carefully withdraw an aliquot from each layer. Measure the concentration of the compound in both the n-octanol aliquot (C_oct) and the water aliquot (C_aq) using a suitable analytical method like HPLC-UV.

-

Calculation:

-

The Partition Coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq.

-

The logP is the base-10 logarithm of this value: logP = log₁₀(P) .

-

Visualization of Key Processes

Experimental Workflow for logP Determination

The following diagram illustrates the sequential workflow for the shake-flask method of logP determination.

Caption: Workflow for logP determination via the shake-flask method.

Impact of Physicochemical Properties on Drug Development

This diagram shows the relationship between the core physicochemical properties and the key ADME stages in drug discovery.

Caption: Influence of core physicochemical properties on ADME processes.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous heterocyclic amines suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of significant interest due to its placement within the pharmacologically relevant benzoxazole class. This guide has consolidated its known structural and spectroscopic characteristics and outlined the critical importance of its core physicochemical properties. While experimental values for melting point, solubility, pKa, and logP require determination, the robust and validated protocols provided herein offer a clear pathway for researchers to generate this essential data. A thorough understanding and experimental validation of these properties are indispensable for any future investigation into the biological activity and therapeutic potential of this promising molecule.

References

- 1. N-Methyl-1,3-benzoxazol-2-amine | High-Purity Reagent [benchchem.com]

- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Benzoxazole - Wikipedia [en.wikipedia.org]

6-Methyl-1,3-benzoxazol-2-amine 1H NMR spectral data

An In-depth Technical Guide to the ¹H NMR Spectral Data of 6-Methyl-1,3-benzoxazol-2-amine

Introduction

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing research. This compound is a scaffold of significant interest due to the prevalence of the benzoxazole core in a wide array of biologically active molecules.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive technique for confirming the molecular structure and purity of such compounds in solution.

This technical guide provides an in-depth analysis of the ¹H NMR spectral data for this compound. Moving beyond a simple data report, this document explains the causal factors behind the observed spectral features—chemical shifts, spin-spin coupling, and integration—grounded in the principles of molecular structure and electron density. We will present a detailed spectral assignment, a validated experimental protocol for data acquisition, and a comprehensive interpretation to serve as a reliable reference for scientists working with this and related molecular architectures.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the this compound molecule. The structure contains five unique proton environments, which are labeled in the diagram below for clarity.

The key proton groups are:

-

Amine Protons (NH₂): Attached to the C2 carbon.

-

Aromatic Protons (H4, H5, H7): Located on the benzene ring. Their chemical shifts are influenced by their position relative to the fused oxazole ring and the methyl group.

-

Methyl Protons (CH₃): Attached to the C6 position of the benzene ring.

¹H NMR Spectral Data Summary

The following data were obtained on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[3] DMSO-d₆ is a common choice for benzoxazoles due to its excellent solubilizing properties and its ability to slow the exchange rate of labile protons (like NH₂), often allowing them to be observed as distinct signals.

| Proton Label | Integration | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| CH₃ | 3H | Singlet (s) | 2.32 | - |

| H4 | 1H | Doublet (d) | 6.90 | 7.6 |

| H5 | 1H | Doublet (d) | 7.06 | 7.9 |

| H7 | 1H | Singlet (s) | 7.14 | - |

| NH₂ | 2H | Singlet (s) | 7.29 | - |

Expert Interpretation of the Spectrum

A rigorous analysis of the ¹H NMR spectrum involves correlating each signal with its corresponding protons in the molecule. This is achieved by examining the four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.

Causality Behind Chemical Shifts

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

-

Aromatic Protons (δ 6.90 - 7.14 ppm): This region is characteristic of protons on a benzofused heterocyclic system.[4]

-

H4 (δ 6.90): This proton is positioned ortho to the ring oxygen atom. The oxygen's lone pairs contribute to the aromatic system, exerting a shielding effect that likely shifts H4 to the most upfield position among the aromatic protons.

-

H5 (δ 7.06): Situated between H4 and the electron-donating methyl group at C6, its chemical shift is intermediate.

-

H7 (δ 7.14): This proton is adjacent to the pyrrole-like nitrogen (N3) of the oxazole ring, which is relatively electron-withdrawing. This deshielding effect places its resonance at the furthest downfield position in the aromatic region.

-

-

Methyl Protons (δ 2.32 ppm): This value is typical for a methyl group attached directly to an aromatic ring.[5] The aromatic ring current slightly deshields these protons compared to an aliphatic methyl group.

-

Amine Protons (δ 7.29 ppm): The chemical shift of NH₂ protons is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, a polar aprotic solvent that acts as a hydrogen bond acceptor, amine protons are often observed as a distinct, somewhat broad singlet in this downfield region.[5]

Analysis of Multiplicity and Coupling Constants

Spin-spin coupling provides direct evidence of connectivity between adjacent, non-equivalent protons. The splitting pattern (multiplicity) of a signal indicates the number of neighboring protons.

-

H4 and H5 (Doublets, J ≈ 7.6-7.9 Hz): H4 and H5 are on adjacent carbons (ortho relationship). They split each other's signals into doublets. The magnitude of the coupling constant, J, is approximately 7.6-7.9 Hz, which is a characteristic value for ortho-coupling on a benzene ring, confirming their adjacency.[6]

-

H7 (Singlet): The proton at the C7 position has no ortho or para coupling partners. It is meta to H5. Meta coupling (⁴J) is typically very small (2-3 Hz) and is often not resolved on a 400 MHz instrument, resulting in the signal appearing as a sharp singlet.[7]

-

CH₃ and NH₂ (Singlets): The three protons of the methyl group are equivalent and have no adjacent protons to couple with, hence they appear as a singlet. Similarly, the two amine protons, while adjacent to the nitrogen atom, do not typically show coupling to other protons across the heteroatom and appear as a singlet. Their signal may be broadened by quadrupolar effects from the ¹⁴N nucleus and chemical exchange.

Validation Through Integration

The area under each NMR signal is proportional to the number of protons it represents. The observed integration values of 3H (CH₃), 1H (H4), 1H (H5), 1H (H7), and 2H (NH₂) perfectly match the number of protons in each unique environment, providing definitive quantitative validation of the molecular structure.

Standard Experimental Protocol for Data Acquisition

Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for acquiring the ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

The experiment should be performed on a spectrometer with a proton frequency of 400 MHz or higher for optimal resolution.[8]

-

Insert the sample into the spectrometer and lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

-

Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Utilize a standard single-pulse acquisition sequence.

-

Set a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (d1) of at least 2-5 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

-

Carefully perform zero-order and first-order phase correction to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area of each distinct signal to determine the relative number of protons.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when properly interpreted, allows for its unambiguous identification. The characteristic chemical shifts, ortho-coupling constants, and singlet nature of the uncoupled protons, combined with the precise integration values, collectively form a unique spectral fingerprint. This guide has provided not only the reference data but also the underlying scientific reasoning for each spectral feature, equipping researchers with the expertise to confidently analyze this molecule and its derivatives. Adherence to the described experimental protocol will ensure the acquisition of high-quality, reliable data crucial for any research or development endeavor.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. jetir.org [jetir.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (188063-14-1) for sale [vulcanchem.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Methyl-1,3-benzoxazol-2-amine

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of heterocyclic compounds is paramount. Benzoxazole derivatives, in particular, represent a class of molecules with significant pharmacological and industrial relevance, known for their diverse biological activities.[1] Among these, 6-Methyl-1,3-benzoxazol-2-amine stands as a key scaffold for chemical synthesis. This guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, delving into the causality behind spectral features, the logic of experimental design, and the robust assignment of carbon signals, thereby providing a self-validating framework for the analysis of this and related compounds.

Chapter 1: The Molecular Architecture and Its ¹³C NMR Signature

The predictive power of ¹³C NMR spectroscopy stems from the fundamental principle that the chemical environment of each carbon atom directly influences its resonance frequency. The structure of this compound, with its fused ring system and varied substituents, presents a distinct electronic landscape.

Structural and Electronic Environment

The molecule consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. An electron-donating amino group (-NH₂) is situated at the C-2 position, and an electron-donating methyl group (-CH₃) is at the C-6 position.[2] This specific arrangement dictates the electron density distribution across the nine carbon atoms.

-

Heteroatom Effects: The highly electronegative oxygen and nitrogen atoms within the oxazole ring strongly influence the adjacent carbons. The oxygen atom (at position 1) will deshield C-7a and C-2, while the nitrogen atom (at position 3) will deshield C-3a and C-2.[3]

-

Substituent Effects: The amino group at C-2 is a powerful resonance donor, significantly affecting the electronic character of C-2. The methyl group at C-6 is a weak electron-donating group, causing a slight shielding effect on the aromatic carbons, particularly at the ortho and para positions relative to itself.

Based on this unique structure, we anticipate a ¹³C NMR spectrum with nine distinct signals, one for each chemically non-equivalent carbon atom.

Figure 1: Structure and IUPAC numbering of this compound.

Chapter 2: A Validated Protocol for Spectrum Acquisition

The integrity of NMR data is contingent upon a meticulous and standardized experimental approach. The following protocol is designed to yield a high-resolution, unambiguous ¹³C NMR spectrum for this compound and its analogs.

Sample Preparation

The choice of solvent and sample concentration is critical for obtaining a quality spectrum.

-

Analyte Quantity: Weigh 10–50 mg of purified this compound.[4] A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4][5]

-

Solvent Selection: Use 0.5–0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for many benzoxazole derivatives due to its high dissolving power and its relatively unobtrusive signal in the ¹³C spectrum (a multiplet around 39.5 ppm).[6][7]

-

Homogenization: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add the deuterated solvent, cap the tube, and vortex or sonicate gently until the sample is completely dissolved.

-

Standard Reference: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[8]

Spectrometer Configuration and Data Acquisition

-

Instrumentation: Utilize a modern NMR spectrometer operating at a ¹³C frequency of 101 MHz or 126 MHz.[6][7]

-

Experiment Type: Select a standard quantitative ¹³C experiment with broad-band proton decoupling. This technique irradiates the entire proton frequency range, which collapses all ¹³C-¹H couplings, resulting in a simplified spectrum where each unique carbon appears as a single sharp line.[5][9]

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper T1 relaxation for all carbons, which is important for more accurate integration, although integration is not typically the primary data point in ¹³C NMR.[10]

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration. Signal averaging is crucial to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum manually.

Figure 2: Standardized workflow for ¹³C NMR spectrum acquisition and analysis.

Chapter 3: Spectral Interpretation and Definitive Signal Assignment

Analysis of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process relies on established chemical shift ranges, understanding substituent effects, and direct comparison with experimental data.

Experimental Data

The ¹³C NMR spectrum for this compound has been reported in the scientific literature, with the following chemical shifts observed in DMSO-d₆.[7]

| Signal (ppm) | Assignment | Rationale for Assignment |

| 162.30 | C-2 | Extremely deshielded due to direct attachment to electronegative O1, N3, and the exocyclic amino group. This range is characteristic for C-2 in 2-aminobenzoxazoles.[4][11] |

| 148.06 | C-7a | Bridgehead carbon bonded to the highly electronegative oxygen (O1). Typically the most deshielded of the benzoxazole core carbons after C-2.[11] |

| 140.89 | C-3a | Bridgehead carbon bonded to nitrogen (N3). Deshielded, but less so than C-7a due to the lower electronegativity of nitrogen compared to oxygen.[3][11] |

| 129.38 | C-6 | Quaternary aromatic carbon directly attached to the methyl group. Its chemical shift is influenced by the substitution. |

| 124.09 | C-5 | Aromatic CH carbon. Its position is influenced by the adjacent methyl-substituted carbon. |

| 114.69 | C-4 | Aromatic CH carbon ortho to the bridgehead C-3a. |

| 108.90 | C-7 | Aromatic CH carbon ortho to the bridgehead C-7a and the fused oxygen, leading to significant shielding.[3] |

| 20.97 | -CH₃ | Aliphatic sp³-hybridized carbon. Appears in the characteristic upfield region for methyl groups attached to an aromatic ring.[4] |

Table 1: Signal assignments for the ¹³C NMR spectrum of this compound.[7]

Rationale of Assignments

The assignment of each signal is a logical process grounded in fundamental principles of NMR spectroscopy.

Figure 3: Correlation of carbon environments to their respective ¹³C NMR chemical shift regions.

-

The C-2 Carbon (162.30 ppm): This is the most downfield signal, as expected for a carbon atom bonded to three heteroatoms (O, N, and the exocyclic N). Its position is highly diagnostic for the 2-amino-1,3-benzoxazole scaffold.[11]

-

The Bridgehead Carbons (148.06 and 140.89 ppm): C-7a and C-3a are quaternary carbons part of both the aromatic and heterocyclic rings. The carbon adjacent to oxygen (C-7a) is more deshielded than the carbon adjacent to nitrogen (C-3a), leading to the assignments of 148.06 ppm and 140.89 ppm, respectively.

-

The Aromatic Carbons (108.90 - 129.38 ppm): These four signals correspond to the carbons of the benzene ring. The quaternary carbon C-6 is found at 129.38 ppm. The protonated carbons (C-4, C-5, C-7) appear between 108.90 and 124.09 ppm. The most shielded signal at 108.90 ppm is assigned to C-7, which is ortho to the electron-donating oxygen atom.

-

The Methyl Carbon (20.97 ppm): This signal is unequivocally assigned to the methyl group carbon. It is the only sp³-hybridized carbon and thus resonates in the far upfield region of the spectrum, a characteristic chemical shift for alkyl substituents on an aromatic ring.[4]

Conclusion

The ¹³C NMR spectrum of this compound provides a definitive fingerprint of its molecular structure. Through a combination of robust experimental protocol and a logical, principle-based approach to spectral interpretation, all nine carbon signals can be confidently assigned. This guide demonstrates a comprehensive methodology that not only validates the structure of the target compound but also serves as a foundational reference for the analysis of related benzoxazole derivatives in research and development.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (188063-14-1) for sale [vulcanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. studylib.net [studylib.net]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpba.info [ijpba.info]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Methyl-1,3-benzoxazol-2-amine

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways for 6-Methyl-1,3-benzoxazol-2-amine. As a key heterocyclic scaffold in medicinal chemistry and drug development, understanding its mass spectral behavior is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control.[1] This document is structured to provide not only the fragmentation data but also the underlying chemical principles that govern the molecule's dissociation, reflecting field-proven insights for researchers and drug development professionals.

Molecular Structure and Ionization

This compound possesses a fused ring system with key functional groups that dictate its fragmentation. The structure consists of a benzoxazole core substituted with a methyl group at the 6-position and an amino group at the 2-position.

Under standard Electron Ionization (EI) conditions (70 eV), the initial event is the removal of an electron to form the molecular ion radical cation, [M]•+, with an expected mass-to-charge ratio (m/z) of 148. The stability of the aromatic system ensures that this molecular ion is typically prominent in the spectrum.[4][5] The initial ionization is most likely to occur on the heterocyclic ring due to the presence of lone pair electrons on the nitrogen and oxygen atoms.

Proposed Experimental Protocol: A Self-Validating System

To generate a reproducible and characteristic fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The rationale for this choice is the compound's likely volatility and the extensive, library-searchable fragmentation produced by EI.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for GC-EI-MS analysis.

Detailed Methodologies:

-

Sample Preparation:

-

Step 1: Accurately weigh approximately 1 mg of this compound standard.

-

Step 2: Dissolve in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate.

-

Step 3: Perform serial dilutions to achieve a final working concentration in the range of 10-100 µg/mL. The goal is to avoid detector saturation while ensuring adequate signal intensity.

-

-

Instrumentation & Conditions:

-

System: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

-

GC Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms or equivalent) provides excellent separation for a wide range of semi-volatile compounds.

-

Oven Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, held for 5 minutes. This ensures the elution of the analyte as a sharp peak.

-

MS Ion Source: Electron Ionization (EI) is used.

-

Ionization Energy: 70 eV. This is the industry standard, chosen because it provides sufficient energy to induce reproducible fragmentation and allows for comparison with established mass spectral libraries.

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

-

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₈H₈N₂O]•+, m/z 148) is governed by the relative stability of the potential product ions and neutral losses. The primary fragmentation routes are predicted to involve the loss of small, stable neutral molecules or radicals. The mass spectrometric behavior of 2-aminooxazoles is known to be markedly influenced by the strong electron-donating character of the amino group.[6]

Caption: Predicted EI fragmentation pathways for this compound.

Detailed Mechanistic Analysis:

-

Molecular Ion, m/z 148: The parent peak corresponding to the intact molecule radical cation [C₈H₈N₂O]•+. Its presence is essential for determining the molecular weight.

-

Loss of a Methyl Radical ([M - •CH₃]⁺, m/z 133): A common fragmentation for alkyl-substituted aromatic compounds involves the cleavage of the benzylic C-C bond.[4] This homolytic cleavage results in the expulsion of a methyl radical (•CH₃), a neutral loss of 15 Da. The resulting cation at m/z 133 is stabilized by the aromatic system. This is an important diagnostic peak confirming the presence of a methyl group on the benzene ring.

-

Loss of Hydrogen Cyanide ([M - HCN]•+, m/z 121): This is a highly characteristic fragmentation for 2-aminobenzoxazoles and related heterocyclic amines.[6] The fragmentation involves the elimination of a stable neutral molecule, hydrogen cyanide (HCN), with a mass of 27 Da. This rearrangement is driven by the thermodynamic stability of the lost neutral and the resulting radical cation at m/z 121.

-

Loss of Carbon Monoxide ([M - CO]•+, m/z 120): Cleavage of the heterocyclic oxazole ring can lead to the expulsion of carbon monoxide (CO), a neutral loss of 28 Da. This is a well-documented pathway for many oxygen-containing heterocyclic systems.[6] This fragmentation provides direct evidence for the oxazole core structure.

-

Secondary Fragmentation: The primary fragment ions can undergo further dissociation. For instance, the ion at m/z 133 may subsequently lose carbon monoxide to yield a fragment at m/z 105 ([C₆H₅N₂]⁺). Similarly, the ion at m/z 121 could lose CO to produce a fragment at m/z 93 ([C₆H₅O]⁺). These secondary fragments, while typically of lower intensity, add another layer of confirmation to the structural assignment.

Summary of Key Diagnostic Ions

The combination of the molecular ion and the key fragment ions provides a unique fingerprint for the identification of this compound.

| m/z | Proposed Formula | Fragmentation Pathway | Significance & Expert Insight |

| 148 | [C₈H₈N₂O]•+ | Molecular Ion [M]•+ | Confirms the molecular weight of the compound. Expected to be of moderate to high intensity due to the aromatic system. |

| 133 | [C₇H₅N₂O]⁺ | [M - •CH₃]⁺ | Primary Diagnostic Ion. Indicates the presence of a methyl substituent on the aromatic ring. The loss of 15 Da is a classic indicator. |

| 121 | [C₇H₇O]•+ | [M - HCN]•+ | Primary Diagnostic Ion. Highly characteristic of the 2-aminobenzoxazole moiety. Confirms the presence and position of the amino group. |

| 120 | [C₇H₈N₂]•+ | [M - CO]•+ | Primary Diagnostic Ion. Confirms the presence of the oxazole ring structure. |

| 105 | [C₆H₅N₂]⁺ | [M - •CH₃ - CO]⁺ | A secondary fragment that supports the initial loss of the methyl group followed by ring cleavage. |

| 93 | [C₆H₅O]⁺ | [M - HCN - CO]⁺ | A secondary fragment that supports the initial loss of HCN followed by ring cleavage. |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a distinct molecular ion at m/z 148 and a set of highly diagnostic fragment ions at m/z 133, 121, and 120. These fragments correspond to the respective losses of a methyl radical, hydrogen cyanide, and carbon monoxide. The presence and relative intensities of these specific ions create a robust analytical signature. This in-depth guide provides the necessary framework for researchers to confidently identify this molecule, differentiate it from its isomers, and elucidate the structures of related novel compounds in the field of drug discovery and development. The proposed fragmentation mechanisms are based on established principles of mass spectrometry for heterocyclic compounds and serve as a reliable predictive model.[7]

References

- 1. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (188063-14-1) for sale [vulcanchem.com]

- 4. whitman.edu [whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of 2-Aminobenzoxazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-aminobenzoxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been identified as potent and selective modulators of a diverse array of molecular targets, leading to their investigation in therapeutic areas ranging from oncology and inflammation to autoimmune disorders. This in-depth technical guide provides a comprehensive overview of the mechanisms of action for several classes of 2-aminobenzoxazole derivatives. We will delve into their roles as inhibitors of key signaling proteins, including Ribosomal S6 Kinase 2 (RSK2), the Sphingosine-1-Phosphate (S1P) transporter Spinster Homolog 2 (Spns2), and Kinase Insert Domain-Containing Receptor (KDR/VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed methodologies for assessing the activity of these promising compounds.

Introduction: The Versatility of the 2-Aminobenzoxazole Scaffold

The benzoxazole ring system, particularly when substituted with an amino group at the 2-position, serves as a versatile template for the design of biologically active molecules.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for binding to the active sites of enzymes and receptors.[3] The amenability of the 2-aminobenzoxazole core to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.[1] This guide will explore the specific mechanisms through which derivatives of this scaffold exert their therapeutic effects by focusing on three distinct and well-validated molecular targets.

Inhibition of Ribosomal S6 Kinase 2 (RSK2): A Target in Cancer and Inflammatory Diseases

Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MAPK signaling pathway.[4][5] Its activation is mediated by Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] RSK2 plays a crucial role in regulating cell proliferation, survival, and motility, and its dysregulation has been implicated in various cancers and inflammatory conditions.[7][8]

Mechanism of Action: Allosteric Inhibition of the N-terminal Kinase Domain

2-Amino-7-substituted benzoxazole analogs have been identified as potent inhibitors of RSK2.[9][10][11] These compounds do not compete with ATP for binding to the active site. Instead, they exhibit an allosteric mode of inhibition by binding to the N-terminal kinase domain (NTKD) of RSK2.[7] This binding event prevents the conformational changes necessary for kinase activation, thereby blocking the phosphorylation of downstream substrates.

Quantitative Data: Potency of 2-Aminobenzoxazole RSK2 Inhibitors

The inhibitory potency of 2-aminobenzoxazole derivatives against RSK2 is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of these compounds.

| Compound Class | Target | IC50 (nM) | Assay Type | Reference |

| 2-Amino-7-substituted benzoxazoles | RSK2 | Varies (Potent) | HTS, Molecular Modeling | [9][10] |

| SL0101 (non-benzoxazole) | RSK2 | Clinically Investigated | In vitro kinase assay | [4][6] |

Experimental Protocol: In Vitro RSK2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of 2-aminobenzoxazole derivatives against RSK2 using a luminescence-based kinase assay that measures ATP consumption.

Materials:

-

Recombinant human RSK2 enzyme

-

RSK2-specific substrate peptide (e.g., a peptide derived from a known RSK2 substrate)

-

ATP

-

2-Aminobenzoxazole test compounds

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 2-aminobenzoxazole derivatives in DMSO.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the RSK2 enzyme in kinase assay buffer.

-

Incubate at room temperature for 10-15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP in kinase assay buffer.

-

-

Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Inhibition of Spinster Homolog 2 (Spns2): Modulating Sphingosine-1-Phosphate Signaling

Spinster Homolog 2 (Spns2) is a transporter protein responsible for the export of the signaling lipid Sphingosine-1-Phosphate (S1P) from cells.[13] Extracellular S1P plays a critical role in a multitude of physiological processes, including lymphocyte trafficking, vascular development, and immune responses, by binding to its G protein-coupled receptors (S1PRs).[1][14] Dysregulation of S1P signaling is implicated in autoimmune diseases and inflammatory disorders.[13]

Mechanism of Action: Blocking S1P Export and Dampening Immune Responses

2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2.[15][16][17][18][19] By blocking the transporter function of Spns2, these compounds reduce the extracellular concentration of S1P.[13] This, in turn, prevents the S1P-mediated egress of lymphocytes from lymphoid organs, leading to their sequestration and a reduction in circulating lymphocytes (lymphopenia).[15][16] This mechanism of action is particularly relevant for the treatment of autoimmune diseases like multiple sclerosis.[14]

Quantitative Data: Potency of 2-Aminobenzoxazole Spns2 Inhibitors

The inhibitory activity of 2-aminobenzoxazole derivatives against Spns2 is evaluated by measuring the reduction in S1P release from cells.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| SLB1122168 | Spns2 | 94 | S1P Release Assay | [15][16][18] |

| SLF1081851 | Spns2 | 1930 | S1P Release Assay | [17] |

Experimental Protocol: In Vitro Spns2 Inhibition Assay (S1P Release Assay)

This protocol describes a method to quantify the inhibition of Spns2-mediated S1P export from cultured cells.[17]

Materials:

-

HEK293 cells overexpressing human Spns2

-

Cell culture medium

-

2-Aminobenzoxazole test compounds

-

Internal standard (e.g., d7-S1P)

-

Methanol

-

Trichloroacetic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate Spns2-overexpressing HEK293 cells in a 24-well plate and grow to confluency.

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing the 2-aminobenzoxazole test compounds at various concentrations or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 4 hours) to allow for S1P export.

-

-

Sample Collection and Preparation:

-

Collect the cell culture medium.

-

Add a known amount of the internal standard (d7-S1P) to each sample.

-

Precipitate proteins by adding trichloroacetic acid and incubating on ice.

-

Centrifuge the samples to pellet the precipitated material.

-

Extract the supernatant containing S1P with methanol.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentrations of S1P and the internal standard.

-

-

Data Analysis:

-

Calculate the amount of S1P released into the medium for each treatment condition.

-

Normalize the S1P levels to the internal standard.

-

Determine the percent inhibition of S1P release for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Inhibition of Kinase Insert Domain-Containing Receptor (KDR/VEGFR-2): An Anti-Angiogenic Strategy

Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[20][21] Upon binding of its ligand, VEGF-A, KDR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[22][23] Inhibition of KDR is a clinically validated strategy for cancer therapy.[23][24]

Mechanism of Action: ATP-Competitive Inhibition of the Kinase Domain

Certain 2-aminobenzoxazole derivatives have been identified as inhibitors of KDR.[25][26] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the KDR kinase domain.[27] By occupying this site, they prevent the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that drive angiogenesis.[27]

Quantitative Data: Potency of 2-Aminobenzoxazole KDR Inhibitors

The inhibitory potency of 2-aminobenzoxazole derivatives against KDR is determined through in vitro kinase assays and cellular assays measuring the inhibition of VEGF-induced cell proliferation.

| Compound Class | Target | IC50 (µM) | Assay Type | Reference |

| Amino-benzoxazole derivatives | KDR | 6.855 - 50.118 | Computational Docking & In vitro Kinase Assay | [25] |

| Substituted benzoxazoles | VEGFR-2 | Varies | Anti-proliferative evaluation | [26] |

Experimental Protocol: In Vitro KDR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-aminobenzoxazole derivatives against KDR using a method similar to the RSK2 assay.

Materials:

-

Recombinant human KDR (VEGFR-2) kinase domain

-

Poly(Glu, Tyr) 4:1 or a specific peptide substrate

-

ATP

-

2-Aminobenzoxazole test compounds

-

Kinase assay buffer

-

Assay detection reagents (e.g., ADP-Glo™)

-

Multi-well plates

Procedure: The procedure is analogous to the RSK2 inhibition assay described in section 2.3. The key differences are the use of the KDR enzyme and a suitable substrate. The assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compounds.

Future Directions: Exploring New Targets and Therapeutic Applications

The diverse biological activities of 2-aminobenzoxazole derivatives suggest that their therapeutic potential extends beyond the targets discussed in this guide. While this review has focused on well-characterized mechanisms, preliminary evidence suggests that this scaffold may also interact with other important drug targets.

One area of emerging interest is the potential for 2-aminobenzoxazole derivatives to modulate the activity of voltage-gated sodium channels (Nav) . These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their dysfunction is associated with a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias.[21] While some small molecules have been shown to selectively inhibit Nav subtypes like Nav1.7 for the treatment of pain, a clear and well-documented mechanism for 2-aminobenzoxazole derivatives as potent and selective Nav channel blockers is yet to be established.[22] Future research, employing techniques such as high-throughput electrophysiology, will be necessary to elucidate the potential of this chemical class in modulating ion channel function.

Conclusion

The 2-aminobenzoxazole scaffold represents a remarkably versatile platform for the development of novel therapeutics. This guide has provided an in-depth technical overview of the mechanisms of action for three distinct classes of 2-aminobenzoxazole derivatives that target RSK2, Spns2, and KDR. By understanding the intricate molecular interactions and the resulting effects on cellular signaling pathways, researchers can more effectively design and optimize new drug candidates with improved potency, selectivity, and therapeutic profiles. The detailed experimental protocols provided herein offer a practical framework for the evaluation of these compounds, facilitating their advancement through the drug discovery pipeline. As our understanding of the diverse biological activities of 2-aminobenzoxazole derivatives continues to expand, so too will their potential to address a wide range of unmet medical needs.

References

- 1. Advances in Targeting Voltage‐Gated Sodium Channels with Small Molecules | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 3. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. What are RSK inhibitors and how do they work? [synapse.patsnap.com]

- 8. Small Molecule Inhibitors of SPNS2 for the Treatment of Chronic Inflammatory Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are SPNS2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. SPNS2 enables T cell egress from lymph nodes during an immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. license.tov.med.nyu.edu [license.tov.med.nyu.edu]

- 20. Small Molecule Modulation of Voltage Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potential Role of Targeting KDR and Proteasome Inhibitors in the Therapy of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Potential Role of Targeting KDR and Proteasome Inhibitors in the Therapy of Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Advances in targeting voltage-gated sodium channels with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 6-Methyl-1,3-benzoxazol-2-amine Derivatives

Foreword: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to natural purine bases like adenine and guanine allows it to interact effectively with a multitude of biological macromolecules.[1] This fundamental property has led to the development of benzoxazole derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

Within this important class of compounds, 2-aminobenzoxazoles are of particular interest. The amino group at the 2-position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of therapeutic properties. This guide focuses specifically on the synthesis of 6-Methyl-1,3-benzoxazol-2-amine and its subsequent derivatization, providing researchers with the foundational knowledge and practical protocols to explore this promising chemical space.

Part 1: Strategic Approaches to the 2-Aminobenzoxazole Core

The construction of the 2-aminobenzoxazole core predominantly relies on the cyclization of an o-aminophenol precursor. The choice of the second reagent, which provides the C2-amino functionality, is critical and dictates the reaction conditions and safety considerations.

The Classical Pathway: Cyanogen Bromide Cyclization

The most established method for synthesizing 2-aminobenzoxazoles involves the reaction of an appropriately substituted o-aminophenol with cyanogen bromide (CNBr).[5] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The primary amino group of the o-aminophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.

-

Intramolecular Cyclization: The adjacent hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed cyanamide intermediate, leading to ring closure and the formation of the benzoxazole system.

While effective, this method's primary drawback is the extreme toxicity and hazardous nature of cyanogen bromide, necessitating stringent safety protocols.

Modern Alternatives: Electrophilic Cyanating Agents

To circumvent the hazards associated with CNBr, significant research has focused on developing safer electrophilic cyanating agents. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). This reagent, when activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides a safer alternative for the cyanation step.[6] The Lewis acid coordinates to the cyano group, enhancing its electrophilicity and facilitating the nucleophilic attack by the aminophenol.[6]

Alternative Strategies: Rearrangement and Catalysis

Other synthetic routes have also been explored. The Smiles rearrangement, involving the activation of benzoxazole-2-thiol with an electrophile like chloroacetyl chloride in the presence of various amines, offers another pathway to N-substituted 2-aminobenzoxazoles.[6] Furthermore, palladium-catalyzed reactions between o-aminophenols and isocyanides have been reported to yield 2-aminobenzoxazoles.[5] These methods provide valuable alternatives, particularly when specific substitution patterns are desired.

Caption: Synthetic workflow for this compound and its derivatives.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE) and fume hoods, must be strictly followed.

Protocol 2.1: Synthesis of this compound (2c)

This protocol is adapted from a method utilizing a safer cyanating agent, NCTS, activated by a Lewis acid.[6]

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 4-Methyl-2-aminophenol | 123.15 | 1.0 g | 8.12 |

| NCTS | 272.33 | 3.32 g | 12.18 |

| Boron trifluoride etherate (BF₃·Et₂O) | 141.93 | 2.05 mL | 16.24 |

| 1,4-Dioxane (anhydrous) | - | 45 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-aminophenol (1.0 g, 8.12 mmol) and anhydrous 1,4-dioxane (45 mL).

-

Reagent Addition: Add NCTS (3.32 g, 12.18 mmol, 1.5 equiv) to the solution. Cool the mixture to 0°C in an ice bath.

-

Lewis Acid Addition: Slowly add boron trifluoride etherate (2.05 mL, 16.24 mmol, 2.0 equiv) dropwise to the cooled suspension.

-

Reaction: After addition, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 101°C) and maintain for 25-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.